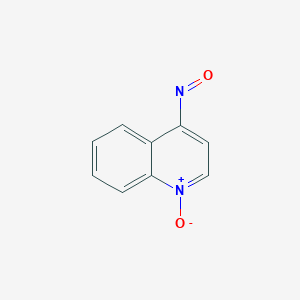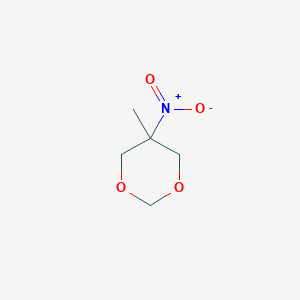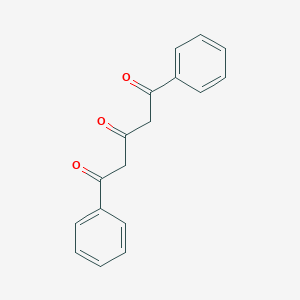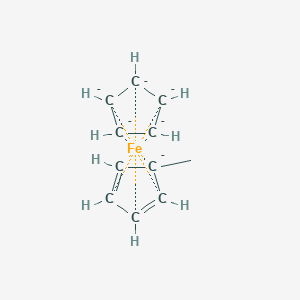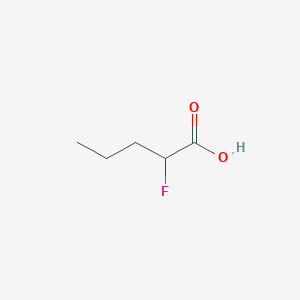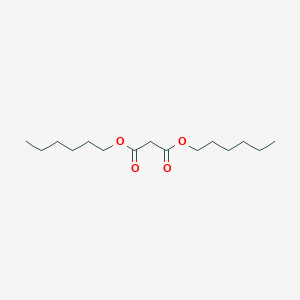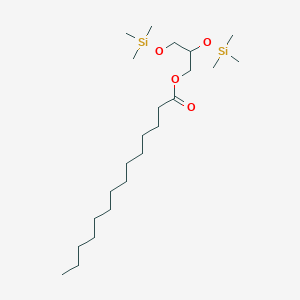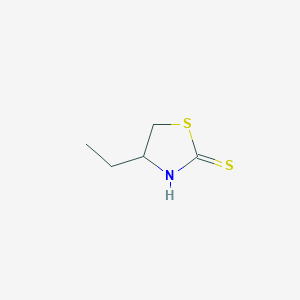
4-Ethylthiazolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylthiazolidine-2-thione (ETT) is a sulfur-containing heterocyclic compound that has been extensively studied for its potential therapeutic applications. ETT has been found to possess antioxidant, anti-inflammatory, and anti-tumor properties, making it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
4-Ethylthiazolidine-2-thione has been extensively studied for its potential therapeutic applications. It has been found to possess antioxidant properties that can protect against oxidative stress-induced damage. 4-Ethylthiazolidine-2-thione has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-Ethylthiazolidine-2-thione has been found to have anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 4-Ethylthiazolidine-2-thione is not fully understood, but it is believed to be due to its ability to scavenge free radicals and inhibit the production of reactive oxygen species. 4-Ethylthiazolidine-2-thione has also been shown to inhibit the activity of enzymes involved in inflammation and tumor growth.
Biochemische Und Physiologische Effekte
4-Ethylthiazolidine-2-thione has been found to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, while decreasing the levels of lipid peroxidation. 4-Ethylthiazolidine-2-thione has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 4-Ethylthiazolidine-2-thione has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Ethylthiazolidine-2-thione in lab experiments is its low toxicity and high solubility in water. However, 4-Ethylthiazolidine-2-thione is sensitive to light and air, and must be stored in a dark and dry place to prevent degradation. Additionally, 4-Ethylthiazolidine-2-thione has a short half-life in vivo, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 4-Ethylthiazolidine-2-thione. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-Ethylthiazolidine-2-thione has been shown to protect against oxidative stress-induced damage in neuronal cells, and may have potential as a neuroprotective agent. Additionally, 4-Ethylthiazolidine-2-thione has been found to have anti-viral properties, and may have potential as a treatment for viral infections. Further research is needed to fully understand the mechanisms of action and therapeutic potential of 4-Ethylthiazolidine-2-thione.
Synthesemethoden
4-Ethylthiazolidine-2-thione can be synthesized by reacting 2-mercaptoethanol with ethylisothiocyanate in the presence of a base such as sodium hydroxide. The reaction yields 4-Ethylthiazolidine-2-thione as a yellowish crystalline solid with a melting point of 67-69°C.
Eigenschaften
CAS-Nummer |
1437-91-8 |
|---|---|
Produktname |
4-Ethylthiazolidine-2-thione |
Molekularformel |
C5H9NS2 |
Molekulargewicht |
147.3 g/mol |
IUPAC-Name |
4-ethyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C5H9NS2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7) |
InChI-Schlüssel |
UBKTWHKJHPIXFH-UHFFFAOYSA-N |
Isomerische SMILES |
CCC1CSC(=N1)S |
SMILES |
CCC1CSC(=S)N1 |
Kanonische SMILES |
CCC1CSC(=S)N1 |
Andere CAS-Nummern |
1437-91-8 |
Synonyme |
4-ethylthiazolidine-2-thione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



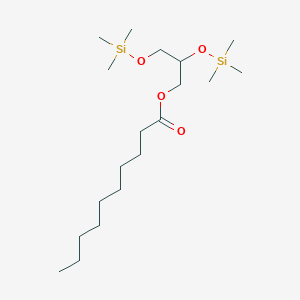
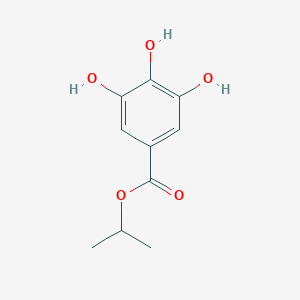
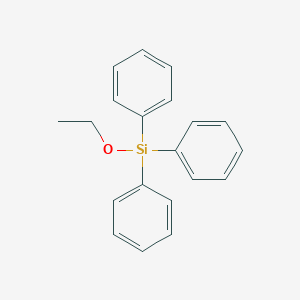
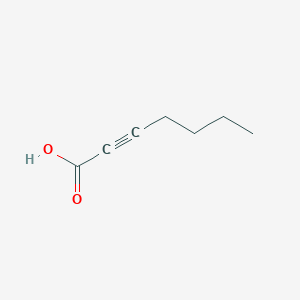
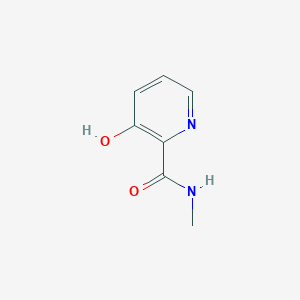
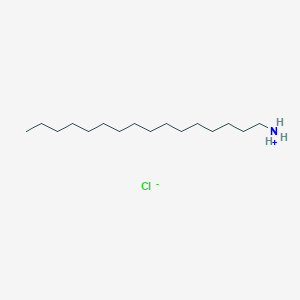
![[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B73795.png)
